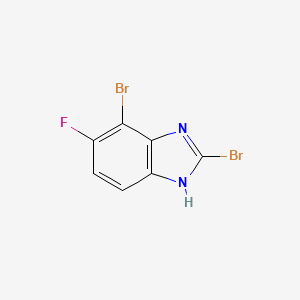

2,4-Dibromo-5-fluoro-1H-benzimidazole

Description

Properties

IUPAC Name |

2,4-dibromo-5-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPRETCKQIQKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

Condensation of o-Phenylenediamine Derivatives : The benzimidazole core is commonly synthesized by condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic or neutral conditions. For example, refluxing o-phenylenediamine with monochloroacetic acid in hydrochloric acid yields 2-chloromethyl benzimidazole, which serves as a key intermediate for further substitution.

Two-Step One-Pot Synthesis : A convenient method involves the reduction of 2-nitroanilines to o-phenylenediamines followed by intramolecular cyclization using thiourea dioxide and sodium hydroxide in aqueous ethanol at 70 °C. This method avoids isolation of unstable intermediates and yields substituted benzimidazoles efficiently.

Halogenation and Substitution

Selective Bromination and Fluorination : The introduction of bromine atoms at positions 2 and 4 and fluorine at position 5 is achieved by controlled halogenation reactions on the benzimidazole ring or its precursors. The exact sequence may involve initial fluorination followed by bromination or vice versa, depending on reactivity and regioselectivity considerations.

Use of Halogenated Intermediates : 2-Chloromethyl-1H-benzimidazole derivatives can be reacted with substituted aromatic amines or halogen sources in the presence of potassium carbonate or potassium hydroxide to introduce halogen atoms at specific positions.

Reflux Conditions and Solvent Systems : Reactions are typically conducted under reflux in ethanol or dimethylformamide (DMF) with additives such as potassium iodide to facilitate substitution reactions. Reaction times range from 3 to 16 hours depending on the step.

Representative Synthetic Routes and Data Tables

Research Findings and Optimization

Yield and Purity : The use of potassium carbonate as a base and potassium iodide as a catalyst in DMF improves substitution efficiency and yields of halogenated benzimidazole derivatives.

Microwave-Assisted Synthesis : Emerging techniques such as microwave irradiation have been reported to accelerate cyclization and halogenation steps, reducing reaction times and improving product purity.

Biological Relevance : The halogen substitutions enhance lipophilicity and biological activity, making the compound suitable for antimicrobial and anticancer research.

Summary Table of Key Reaction Conditions for Preparation

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | o-Phenylenediamine or 2-nitroaniline | Precursor for benzimidazole ring |

| Cyclization reagent | Monochloroacetic acid or aldehydes | Acidic medium, reflux |

| Halogenation agents | Bromine, fluorine sources | Controlled to achieve selective halogenation |

| Solvent | Ethanol, DMF, aqueous ethanol (3:1) | Solvent choice affects yield |

| Base | K2CO3, KOH | Facilitates nucleophilic substitution |

| Temperature | 70 °C to reflux temperatures | Reaction rate dependent on temp |

| Reaction time | 3 to 16 hours | Longer times for complete substitution |

| Purification | Recrystallization from ethanol or diethyl ether | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and halides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazoles, while oxidation reactions can produce benzimidazole-2,4-diones.

Scientific Research Applications

2,4-Dibromo-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs and treatments.

Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. For example, the compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent pattern and electronic effects of 2,4-dibromo-5-fluoro-1H-benzimidazole distinguish it from other benzimidazole derivatives:

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

Key Observations :

- Halogen Effects: Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine.

Key Observations :

- The target compound’s synthesis likely requires sequential halogenation steps, whereas trifluoromethyl derivatives employ specialized reagents like HATU or CF₃Cu.

- Palladium catalysis (e.g., Suzuki coupling) is common for introducing aryl/alkyl groups .

Physicochemical Properties

Halogenation significantly impacts solubility, melting points, and stability:

Table 3: Physicochemical Data

Key Observations :

- Bromine’s high atomic mass increases molecular weight and melting points compared to fluorine or chlorine analogs.

- The trifluoromethyl group in reduces LogP slightly due to polarizable C-F bonds.

Biological Activity

2,4-Dibromo-5-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative that has garnered attention for its diverse biological activities. This compound features a benzimidazole core, a structure commonly associated with various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. The presence of bromine and fluorine atoms significantly influences its biological activity and interaction with molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Benzimidazole core : A fused aromatic system that contributes to the compound's stability and biological activity.

- Bromine and Fluorine substituents : These halogens enhance the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and pathways:

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : It exhibits significant antimicrobial properties, effective against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values have been reported in the range of 0.39 to 6.25 µg/mL for related benzimidazole derivatives .

Anticancer Properties

Research indicates that this compound may serve as an anticancer agent due to its capability to inhibit key enzymes involved in cancer cell proliferation. For instance:

- In vitro studies have demonstrated its effectiveness against human cancer cell lines such as HCT116, with IC50 values indicating potent cytotoxicity .

- The compound's ability to enhance the cytotoxic effects of established chemotherapeutics like temozolomide has been noted, suggesting potential for combination therapies .

Antimicrobial Activity

The compound displays a broad spectrum of antimicrobial activity:

- Bacterial Inhibition : Significant activity against both Gram-positive and Gram-negative bacteria has been documented. For example, derivatives tested against MRSA showed promising results with low MIC values .

- Fungal Activity : It also exhibits antifungal properties, making it a candidate for further development in treating fungal infections .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dibromo-5-fluoro-1H-benzimidazole?

- Methodology : The synthesis typically involves halogenation of a benzimidazole precursor. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent like DMSO under reflux (18–24 hours) . Subsequent fluorination may employ fluorinating agents such as Selectfluor™ or KF in acetonitrile. Purification often involves recrystallization from ethanol-water mixtures to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Intermediate isolation (e.g., filtration and drying) is critical for yield optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structures using SHELXL software for precise bond-length and angle measurements .

- NMR Spectroscopy : Confirm substitution patterns via H and C NMR (e.g., distinct shifts for Br and F substituents at positions 2, 4, and 5) .

- HPLC : Assess purity (>97%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

- Hazards : The compound may cause respiratory irritation and is toxic to aquatic life.

- Protocols : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse with water for 15 minutes and seek medical attention . Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Design Strategies :

- Solvent Selection : DMSO enhances bromination efficiency but may require post-reaction distillation under reduced pressure to remove residuals .

- Catalysis : Use Lewis acids like FeCl to accelerate fluorination .

- DoE (Design of Experiments) : Vary temperature (80–120°C), stoichiometry (1:2–1:4 for Br:F), and reaction time to identify optimal parameters .

Q. What strategies address solubility challenges in biological assays involving this compound?

- Approaches :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) at the N1 position while retaining bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. Are there contradictions in reported biological activities of halogenated benzimidazoles, and how can they be resolved?

- Data Analysis :

- Mechanistic Studies : Compare inhibition profiles (e.g., kinase vs. protease targets) using competitive binding assays .

- Meta-Analysis : Cross-reference cytotoxicity data (IC) across cell lines (e.g., HeLa vs. HEK293) to identify structure-activity relationships (SAR) .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity discrepancies .

Methodological Validation

Q. How can researchers validate the crystallographic data of this compound?

- Validation Steps :

- R-Factor Analysis : Ensure < 5% and / < 0.1 using SHELXL refinement .

- Twinned Data : Apply the Hooft parameter or Flack x to resolve twinning artifacts in non-centrosymmetric space groups .

Q. What are the limitations of using mass spectrometry (MS) for characterizing degradation products?

- Challenges :

- Isomeric Differentiation : MS alone cannot distinguish between positional isomers (e.g., Br at C2 vs. C4). Pair with IR or F NMR for confirmation .

- Low-Abundance Signals : Use high-resolution LC-MS (HRMS) with electrospray ionization (ESI) to detect trace degradants .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 239–243°C (decomposes) | |

| Solubility in DMSO | 25 mg/mL | |

| HPLC Retention Time | 8.2 min (C18, 60% MeOH/HO) | |

| Crystallographic Space Group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.